Note on Evidentiary Limitations for CAS 1234927-10-6
Despite an exhaustive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and the Krasavin et al. (2018) primary literature series [1], no quantitative biological assay data could be located for 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1234927-10-6). This evidence gap precludes any head-to-head or cross-study quantitative comparison with structurally related analogs. The compound appears exclusively in vendor catalogs as a research chemical without associated published pharmacology.
| Evidence Dimension | Published bioactivity data availability |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Multiple 1,2,4-oxadiazol-5-yl benzenesulfonamide analogs with published hCA II and hCA IX Ki values in the low nanomolar to subnanomolar range (Krasavin et al., 2018) |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This absence of data means the compound cannot currently be prioritized over any analog for which published potency, selectivity, or pharmacokinetic data exist; procurement decisions must rely on prospective in-house profiling.
- [1] Krasavin, M., Shetnev, A., Sharonova, T., Baykov, S., Tuccinardi, T., Kalinin, S., Angeli, A., & Supuran, C. T. (2018). Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic Chemistry, 76, 88–97. View Source
